Cas no 2580211-89-6 (3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid)
![3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2580211-89-6x500.png)
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2580211-89-6
- EN300-27729372
- 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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- インチ: 1S/C16H19N3O4/c1-16(2,3)23-15(22)17-11-7-5-10(6-8-11)13-12(14(20)21)9-19(4)18-13/h5-9H,1-4H3,(H,17,22)(H,20,21)
- InChIKey: UPTNOIMXQNFLBV-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=CC=1)C1C(C(=O)O)=CN(C)N=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 317.13755610g/mol
- どういたいしつりょう: 317.13755610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 441
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 93.4Ų
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27729372-0.05g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2580211-89-6 | 95.0% | 0.05g |
$504.0 | 2025-03-19 | |
Enamine | EN300-27729372-0.5g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2580211-89-6 | 95.0% | 0.5g |
$575.0 | 2025-03-19 | |
Enamine | EN300-27729372-0.1g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2580211-89-6 | 95.0% | 0.1g |
$528.0 | 2025-03-19 | |
Enamine | EN300-27729372-0.25g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2580211-89-6 | 95.0% | 0.25g |
$551.0 | 2025-03-19 | |
Enamine | EN300-27729372-1.0g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2580211-89-6 | 95.0% | 1.0g |
$600.0 | 2025-03-19 | |
Enamine | EN300-27729372-2.5g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2580211-89-6 | 95.0% | 2.5g |
$1174.0 | 2025-03-19 | |
Enamine | EN300-27729372-5.0g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2580211-89-6 | 95.0% | 5.0g |
$1737.0 | 2025-03-19 | |
Enamine | EN300-27729372-10.0g |
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2580211-89-6 | 95.0% | 10.0g |
$2577.0 | 2025-03-19 |
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid 関連文献
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acidに関する追加情報
Recent Advances in the Study of 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 2580211-89-6)
The compound 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 2580211-89-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its pyrazole core and tert-butoxycarbonyl (Boc) protected amino group, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.
One of the key research directions involves the use of this compound as a building block for the synthesis of novel heterocyclic derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the preparation of pyrazole-based kinase inhibitors, which showed promising activity against several cancer cell lines. The Boc-protected amino group in the compound facilitates further functionalization, enabling the introduction of diverse pharmacophores to enhance biological activity.
In addition to its role in kinase inhibitor development, recent investigations have highlighted the compound's potential in modulating inflammatory pathways. A preprint article from BioRxiv (2024) reported that derivatives of 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibited significant inhibition of NF-κB signaling, a critical pathway in chronic inflammatory diseases. The study utilized molecular docking and in vitro assays to elucidate the structure-activity relationship (SAR) of these derivatives.
Another notable advancement is the application of this compound in PROTAC (Proteolysis Targeting Chimera) technology. A research team from Harvard University recently disclosed a series of PROTAC molecules incorporating 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a linker moiety. The study, published in ACS Chemical Biology (2023), demonstrated enhanced degradation efficiency of target proteins due to the optimal length and flexibility provided by this linker.
From a synthetic chemistry perspective, recent methodological improvements have been reported for the preparation of this compound. A 2024 publication in Organic Process Research & Development described a scalable, chromatography-free synthesis route with improved yield (85%) and purity (>99%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for medicinal chemistry applications.
Looking forward, the unique structural features of 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-1-methyl-1H-pyrazole-4-carboxylic acid continue to inspire novel research directions. Current investigations are exploring its potential in covalent inhibitor design, with preliminary results showing selective modification of cysteine residues in target proteins. These developments underscore the compound's growing importance in modern drug discovery efforts.
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